molecular formula C12H18N2O3 B029027 N,N-diethyl-2-(4-nitrophenoxy)ethanamine CAS No. 19881-36-8

N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Cat. No.: B029027
CAS No.: 19881-36-8
M. Wt: 238.28 g/mol
InChI Key: ZLZZAXUKBHFTHA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-nitrophenoxy)ethanamine: is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone, with diethyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-nitrophenol and N,N-diethylethanolamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require heating to facilitate the reactions.

Industrial Production Methods: The industrial production of N,N-diethyl-2-(4-nitrophenoxy)ethanamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Reactor Design: Specialized reactors that can maintain the required temperature and pressure conditions are used.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N,N-diethyl-2-(4-nitrophenoxy)ethanamine can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Reduction Product: 2-(4-aminophenoxy)ethanamine.

    Substitution Products: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: N,N-diethyl-2-(4-nitrophenoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and inhibition.

Medicine:

    Pharmaceuticals: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-nitrophenoxy)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ethanamine backbone provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-2-(4-nitrophenoxy)ethanamine
  • N,N-diethyl-2-(4-aminophenoxy)ethanamine
  • N,N-diethyl-2-(4-chlorophenoxy)ethanamine

Comparison:

  • N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
  • N,N-diethyl-2-(4-aminophenoxy)ethanamine: The nitro group is reduced to an amine, altering its reactivity and potential applications.
  • N,N-diethyl-2-(4-chlorophenoxy)ethanamine: The nitro group is replaced with a chloro group, affecting its chemical behavior and interactions.

N,N-diethyl-2-(4-nitrophenoxy)ethanamine stands out due to its unique combination of a nitrophenoxy group and an ethanamine backbone, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZZAXUKBHFTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173638
Record name Diethyl(2-(4-nitrophenoxy)ethyl)amine
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19881-36-8
Record name N,N-Diethyl-2-(4-nitrophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19881-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl(2-(4-nitrophenoxy)ethyl)amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl(2-(4-nitrophenoxy)ethyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-(4-nitrophenoxy)ethyl]amine
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Synthesis routes and methods I

Procedure details

To a cold solution of 41.8 g of 4-nitrophenol in 250 ml of DMF was added 16.0 g of a 57% dispersion of sodium hydride in mineral oil, followed by 46.0 g of 2-diethylaminoethyl chloride. After 20 hours, the mixture was filtered, freed of solvent by evaporation under reduced pressure, the residue dissolved in ether and washed with water. Extraction with 2N hydrochloric acid and basification of the extract gave N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
Quantity
41.8 g
Type
reactant
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0 (± 1) mol
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reactant
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250 mL
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46 g
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Synthesis routes and methods II

Procedure details

4-Nitrophenoxy sodium dihydrate (29.39 g), 2-(diethylamino)ethylchloride hydrochloride (25.60 g), potassium carbonate (30.17 g) and water (60 ml) were added into xylene (100 ml) and the mixture was heat-refluxed for 2 hours while mixing and continuously removing water by azeotropic distillation. After reaction, insolubles were removed by filtration. Filtrate was added with ethyl acetate (100 ml) and extracted 3 times with 1N HCl (100 ml). Aqueous layer was adjusted to pH 10 with 1N sodium hydroxide and oily substance separated was extracted 3 times with ethyl acetate (100 ml). Ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated to obtain N,N-diethyl-2-(4-nitrophenoxy)ethylamine (28.19 g) as color-less oily substance.
Quantity
29.39 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
30.17 g
Type
reactant
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Quantity
60 mL
Type
reactant
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100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To the solution of 8.0 g (51 mMol) of 1-chloro-4-nitrobenzene and 6.0 g (6.8 mL; 51 mMol) of 2-diethylamino-ethanol in 50 mL of DMF at 0° C. is added 2.7 g of NaH portionwise over 2 h. After stirring another hour at rt, the reaction mixture is poured onto 300 mL of water and stirred. After filtering off some crystalline product, the aqeous layers are extracted with ethyl acetate. The combined organic layers are dried and evaporated to obtain diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine. Title compound: ES-MS: 239 [M+H]+; single peak at tR=5.1 min (System 2).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
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reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

88.7 g (515.41 mmol) of (2-chloroethyl)diethylamine hydrochloride are added at ambient temperature to a suspension of 71.7 g (515.41 mmol) of p-nitrophenol and 284.94 g (2.061 mol) of potassium carbonate in 600 mL DMF and the reaction mixture is heated to 80° C. for 8 hours. The reaction mixture is evaporated down and the residue poured onto water and extracted with ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the filtrate is evaporated down. Yield: 110.52 g (90% of theory); C12H18N2O3 (M=238.28); Rf value: 0.52 (silica gel, dichloromethane/methanol (10:1)).
Quantity
88.7 g
Type
reactant
Reaction Step One
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
284.94 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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